Propanal, 2-chloro-2-methyl-
Description
Contextualizing Propanal, 2-chloro-2-methyl- within Organic Chemistry
Propanal, 2-chloro-2-methyl- is classified as an α-haloaldehyde. This class of compounds is characterized by a halogen atom bonded to the carbon atom adjacent to the carbonyl group. This structural feature creates two electrophilic centers in the molecule: the carbonyl carbon and the α-carbon, making α-haloaldehydes highly reactive and versatile building blocks in organic synthesis. researchgate.net
The synthesis of 2-chloro-2-methylpropanal can be achieved through several laboratory methods. One documented procedure involves the reaction of isobutyraldehyde (B47883) with sulfuryl chloride. blogspot.com In this synthesis, sulfuryl chloride is added dropwise to isobutyraldehyde, followed by a period of heating and subsequent purification by distillation to yield the final product. blogspot.com
Table 2: Example Synthesis of Propanal, 2-chloro-2-methyl-
| Reactants | Reagents/Conditions | Product | Yield | Source |
|---|
The reactivity of 2-chloro-2-methylpropanal is dominated by the presence of the aldehyde functional group and the chlorine atom on the adjacent carbon. It readily participates in nucleophilic substitution and addition reactions. ontosight.ai Its utility as a synthetic intermediate is demonstrated in its reactions with various nucleophiles to form more complex molecules. For instance, its reaction with benzoylacetonitrile (B15868) in the presence of aqueous potassium carbonate leads to the formation of substituted dihydrofuran derivatives. oup.com Similarly, it reacts with malonic esters to produce γ-butyrolactones and with acylacetates in the presence of a base, showcasing its role in the synthesis of heterocyclic compounds. acs.orgacs.org Furthermore, it serves as a crucial monomer in the cyclotrimerization step for the synthesis of 1,3,5-Trioxane-2,4,6-trione, a cyclic trimer of carbon dioxide. acs.org
Significance and Research Trajectories of Alpha-Haloaldehydes
Alpha-haloaldehydes, including 2-chloro-2-methylpropanal, are recognized for their significant role as precursors in the synthesis of complex organic molecules and biologically active compounds. ontosight.airesearchgate.net Their dual electrophilic nature allows for a wide range of chemical transformations. researchgate.net A key application of α-haloaldehydes is in the synthesis of α,β-unsaturated aldehydes and ketones through dehydrohalogenation reactions. libretexts.org
The reactivity of α-haloaldehydes makes them valuable in the construction of various heterocyclic systems. oup.comacs.orgnih.gov The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov This reactivity has been extensively exploited in modern organic synthesis. wiley.com
Current research trajectories involving α-haloaldehydes are increasingly focused on stereoselective synthesis. The asymmetric construction of halogenated quaternary carbon centers using α-haloaldehydes as substrates is a particularly challenging but important area of research. researchgate.net Success in this area, often using bifunctional tertiary amines as catalysts, provides access to optically pure bicyclic compounds with multiple stereocenters. researchgate.net These complex structures are of great interest in pharmaceutical development. nih.gov
Overview of Current Research Gaps and Future Directions
Despite significant progress, several challenges and opportunities remain in the chemistry of α-haloaldehydes. The development of highly efficient and stereoselective methods for constructing molecules with halogen-bearing quaternary carbon centers remains a key objective for synthetic chemists. researchgate.net Addressing this gap would unlock facile routes to a wide array of complex and potentially bioactive molecules.
Another major research thrust is the development of greener and more sustainable synthetic protocols for accessing and utilizing α-haloaldehydes and their ketone counterparts. mdpi.com This includes exploring new catalytic systems and reaction conditions that minimize waste and improve efficiency. mdpi.com
Future research is also directed towards exploring novel reaction pathways. For example, homologation chemistry, which involves the addition of a complete functional group in a single step, presents new concepts and challenges for α-substituted reagents. rsc.org Furthermore, the study of haloacetaldehydes in environmental contexts, such as their formation as disinfection by-products in drinking water, highlights a need for greater understanding of their reaction mechanisms and potential for mitigation. researchgate.net The high synthetic potential of α-haloaldehydes suggests they will continue to be promising synthons in combinatorial chemistry and the design of novel pharmaceuticals with a broad spectrum of biological activities. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-4(2,5)3-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZCIPIWDBMTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061276 | |
| Record name | Propanal, 2-chloro-2-methyl- | |
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Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917-93-1 | |
| Record name | 2-Chloro-2-methylpropanal | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propanal, 2-chloro-2-methyl- | |
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| Record name | Propanal, 2-chloro-2-methyl- | |
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| Record name | Propanal, 2-chloro-2-methyl- | |
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| Record name | 2-chloro-2-methylpropionaldehyde | |
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Synthetic Methodologies for Propanal, 2 Chloro 2 Methyl
Direct Halogenation Strategies
Direct halogenation involves the reaction of a chlorinating agent directly with the isobutyraldehyde (B47883) substrate. This approach is the most common and well-documented route for producing Propanal, 2-chloro-2-methyl-.
Chlorination of Isobutyraldehyde
The most straightforward method for synthesizing Propanal, 2-chloro-2-methyl- is the direct alpha-chlorination of isobutyraldehyde. This can be accomplished using different chlorinating agents, primarily elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂).
One documented process involves dissolving isobutyraldehyde in an organic solvent—such as hydrocarbons, alcohols, or amides—and introducing chlorine gas. google.com This method is reported to significantly improve the yield of the desired chlorinated product, with claims of yields reaching as high as 90%. google.com The use of a solvent helps to control the reaction and minimize side reactions. google.com
Another established laboratory-scale synthesis uses sulfuryl chloride as the chlorinating agent. blogspot.com In this procedure, sulfuryl chloride is added dropwise to isobutyraldehyde. blogspot.com The reaction is then heated to facilitate the completion of the chlorination process. blogspot.com While effective, this specific method resulted in a more moderate yield of 37% after purification by double distillation. blogspot.com
Interactive Data Table: Comparison of Direct Chlorination Methods
| Parameter | Method 1: Chlorine Gas | Method 2: Sulfuryl Chloride |
|---|---|---|
| Chlorinating Agent | Chlorine (Cl₂) | Sulfuryl Chloride (SO₂Cl₂) |
| Substrate | Isobutyraldehyde | Isobutyraldehyde |
| Solvent | Yes (e.g., hydrocarbons, alcohols, amides) | Not specified (neat reaction) |
| Reported Yield | Up to 90% | 37% |
| Reference | google.com | blogspot.com |
Role of Catalysts in Halogenation Processes
While the direct chlorination of isobutyraldehyde can proceed without a catalyst, catalytic amounts of certain compounds are used in the broader context of α-chlorination of aliphatic aldehydes to improve reaction efficiency and selectivity. For the chlorination of lower aliphatic aldehydes like propionaldehyde (B47417) and butyraldehyde (B50154) with sulfuryl chloride, diphenyl sulfide (B99878) has been employed as a catalyst. The amount of catalyst used can range from 0.1 to 10 weight percent based on the aldehyde, with 1 to 5 percent being a preferred range.
Indirect Synthetic Pathways and Precursors
Indirect pathways involve the modification of a precursor molecule that already contains the basic carbon skeleton. These methods can offer advantages in terms of selectivity and the handling of reactive intermediates.
Conversion from Specific Aldehyde Derivatives
While less common than direct chlorination for this specific compound, an alternative synthetic strategy involves the use of protected aldehyde derivatives, such as acetals. In such a theoretical pathway, the highly reactive aldehyde group of a precursor is first protected. Acetals are frequently used as protecting groups for aldehydes and ketones because they are stable under basic and neutral conditions but can be easily removed by acid hydrolysis.
This strategy would involve:
Protecting the aldehyde group of a suitable precursor, such as isobutyraldehyde, by reacting it with an alcohol or a diol under acidic conditions to form an acetal (B89532).
Performing the chlorination reaction on the protected intermediate.
Deprotecting the acetal by acid-catalyzed hydrolysis to regenerate the aldehyde functional group, yielding the final product, Propanal, 2-chloro-2-methyl-.
This indirect route can prevent unwanted side reactions involving the aldehyde group during the chlorination step.
Optimization of Reaction Conditions for Enhanced Synthesis
Controlling reaction parameters such as temperature and pressure is critical for maximizing the yield and purity of Propanal, 2-chloro-2-methyl- while minimizing the formation of byproducts.
Temperature and Pressure Effects
Temperature control is a crucial factor in the direct chlorination of isobutyraldehyde.
When using chlorine gas , the reaction is typically conducted at a lower temperature, within a range of 0°C to 50°C. A preferred and more optimal temperature range is cited as 25°C to 35°C, which is noted to significantly improve the chloro yield. google.com
In the synthesis using sulfuryl chloride , the initial addition of the reagent is managed by keeping the external oil bath temperature below 40°C. Following the addition, the reaction mixture is heated to 45°C for a period to ensure the reaction goes to completion. blogspot.com
Pressure primarily comes into play during the purification stage. Due to the properties of the final product, purification is commonly achieved through vacuum distillation.
In one procedure, the product is collected by vacuum distilling the reaction solution at a pressure of 610-640 mmHg. google.com
In another method, the crude material is distilled under a vacuum of 115 mmHg at a temperature of 95°C. blogspot.com
Lowering the pressure allows the distillation to occur at a lower temperature, which helps to prevent the thermal degradation of the product.
Interactive Data Table: Reaction Condition Optimization
| Parameter | Method 1: Chlorine Gas | Method 2: Sulfuryl Chloride |
|---|---|---|
| Reaction Temperature | 0-50°C (Optimal: 25-35°C) | <40°C during addition, then 45°C |
| Purification Pressure | 610-640 mmHg (Vacuum Distillation) | 115 mmHg (Vacuum Distillation) |
| Reference | google.com | blogspot.com |
Solvent Selection and Influence
The selection of an appropriate solvent is a critical factor in the synthesis of Propanal, 2-chloro-2-methyl-, particularly during the chlorination of isobutyraldehyde. The use of a solvent medium, as opposed to a solvent-free reaction, has been shown to significantly enhance the reaction yield and facilitate milder reaction conditions. google.com
Research has demonstrated that conducting the chlorination of isobutyraldehyde in a suitable organic solvent can increase the yield of 2-chloro-2-methylpropanal to as high as 90%. google.com This improvement is attributed to the solvent's ability to mitigate side reactions that are more prevalent at the higher temperatures required for solvent-less methods. google.com By enabling the reaction to proceed at lower temperatures, typically between 0 and 50 °C, the formation of undesired byproducts is minimized. google.com
Detailed research findings have highlighted the successful use of specific solvents in this process. For instance, the use of a hydrocarbon solvent has been documented to produce a significant yield of the desired product. google.com
| Solvent | Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,2-dichloroethane | Isobutyraldehyde | Propanal, 2-chloro-2-methyl- | 73.3 | google.com |
In addition to hydrocarbons, amides such as N,N-dimethylformamide have also been identified as suitable solvents for the chlorination of isobutyraldehyde. google.com The use of such polar aprotic solvents can be advantageous in specific synthetic protocols. The general findings indicate that the presence of a solvent is a key determinant for achieving high yields and purity in the synthesis of Propanal, 2-chloro-2-methyl-. google.com
Chemical Reactivity and Mechanistic Investigations of Propanal, 2 Chloro 2 Methyl
Reactivity of the Aldehyde Functional Group
The aldehyde functional group in Propanal, 2-chloro-2-methyl- is characterized by a carbonyl center (C=O) that is inherently electrophilic. The electron density of the carbon-oxygen double bond is polarized towards the more electronegative oxygen atom, rendering the carbonyl carbon susceptible to attack by nucleophiles. The reactivity of this center is further modulated by the substituents on the α-carbon.
Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³ and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of the alkoxide yields an alcohol.
The general mechanism is as follows:
Nucleophilic Attack: The nucleophile (Nu⁻) adds to the carbonyl carbon.
Intermediate Formation: The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by a protic solvent or a mild acid to give the final alcohol product.
For Propanal, 2-chloro-2-methyl-, the electrophilicity of the carbonyl carbon is significantly enhanced by the inductive effect of the adjacent chlorine atom and, to a lesser extent, the methyl groups. This heightened electrophilicity makes it particularly reactive towards nucleophiles compared to unsubstituted aldehydes.
Table 1: Predicted Products of Nucleophilic Addition to Propanal, 2-chloro-2-methyl-
| Nucleophilic Reagent | Predicted Product | Reaction Type |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | 3-chloro-2,3-dimethyl-2-butanol | Carbon-Carbon Bond Formation |
| Sodium Borohydride (NaBH₄) | 2-chloro-2-methyl-1-propanol (B11764102) | Reduction (Hydride Addition) |
| Lithium Aluminum Hydride (LiAlH₄) | 2-chloro-2-methyl-1-propanol | Reduction (Hydride Addition) |
| Hydrogen Cyanide (HCN) / Cyanide salt | 3-chloro-2-hydroxy-3-methylbutanenitrile | Cyanohydrin Formation |
Aldol-Type Condensation Reactions
The classic base-catalyzed aldol (B89426) condensation requires the presence of at least one α-hydrogen to form a nucleophilic enolate intermediate. masterorganicchemistry.comkhanacademy.org Propanal, 2-chloro-2-methyl- lacks α-hydrogens, as the α-carbon is substituted with two methyl groups and a chlorine atom. Consequently, it cannot be deprotonated to form an enolate and is incapable of acting as the nucleophilic component in an aldol reaction.
However, aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH). wikipedia.orgyoutube.com This reaction is a disproportionation process where one molecule of the aldehyde is reduced to the corresponding primary alcohol, and another is oxidized to a carboxylic acid (in its salt form). adichemistry.com
The mechanism involves:
Nucleophilic attack of hydroxide (B78521) on the carbonyl carbon of one aldehyde molecule.
Transfer of a hydride ion from the resulting tetrahedral intermediate to the carbonyl carbon of a second aldehyde molecule. This is the rate-determining step.
An acid-base reaction between the resulting carboxylate and alkoxide ions.
For Propanal, 2-chloro-2-methyl-, the expected products would be 2-chloro-2-methyl-1-propanol and the salt of 2-chloro-2-methylpropanoic acid. This reaction pathway is a direct consequence of the compound's inability to enolize. Some aldehydes with sterically hindered or less acidic α-hydrogens, like 2-methylpropanal, have also been observed to undergo the Cannizzaro reaction, highlighting that the absence of enolization is a key driver for this transformation. quora.comquora.com
Reactivity of the Geminal Halogen Atom
The chlorine atom in Propanal, 2-chloro-2-methyl- is attached to a tertiary carbon, a structural feature that strongly influences its reactivity in substitution and elimination reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution at a tertiary carbon, such as in 2-chloro-2-methylpropane, typically proceeds via a unimolecular (Sₙ1) mechanism. chegg.comstudy.com This pathway involves the formation of a stable tertiary carbocation intermediate. savemyexams.com However, in Propanal, 2-chloro-2-methyl-, the α-carbon is directly adjacent to the strongly electron-withdrawing carbonyl group. An adjacent C=O group is known to destabilize a carbocation due to electrostatic repulsion and inductive effects, making the formation of an α-carbonyl carbocation highly unfavorable. youtube.commasterorganicchemistry.com Therefore, the Sₙ1 pathway is significantly disfavored for this compound. jove.com
Conversely, α-halocarbonyl compounds are known to be particularly reactive towards bimolecular nucleophilic substitution (Sₙ2). youtube.comjove.com The Sₙ2 transition state is stabilized by orbital overlap with the adjacent π-system of the carbonyl group. This stabilization lowers the activation energy for the reaction, making α-chloroaldehydes and ketones surprisingly susceptible to Sₙ2 attack, despite the potential for steric hindrance.
Table 2: Comparison of Mechanistic Plausibility for Nucleophilic Substitution
| Mechanism | Feasibility for Propanal, 2-chloro-2-methyl- | Justification |
|---|---|---|
| Sₙ1 | Highly Unlikely | The adjacent electron-withdrawing carbonyl group destabilizes the required carbocation intermediate. youtube.commasterorganicchemistry.comjove.com |
| Sₙ2 | Plausible | The transition state is stabilized by the neighboring carbonyl group, increasing reactivity. youtube.com |
Alpha-Elimination Reactions
A classic α-elimination reaction involves the removal of two substituents from the same carbon atom, typically a hydrogen and a halogen, to form a carbene. wikipedia.org This process requires a hydrogen atom on the α-carbon. As Propanal, 2-chloro-2-methyl- does not possess an α-hydrogen, it cannot undergo this type of carbene-forming α-elimination.
However, a related and important reaction for α-halo carbonyl compounds under basic conditions is the Favorskii rearrangement. wikipedia.orgddugu.ac.in For substrates like Propanal, 2-chloro-2-methyl- that lack α'-hydrogens (in this case, there are no α'-hydrogens as the α-carbon is the only one adjacent to the carbonyl), the reaction can proceed through a "semi-benzylic" or "quasi-Favorskii" rearrangement mechanism. ddugu.ac.inadichemistry.com
This mechanism involves:
Nucleophilic attack of a base (e.g., hydroxide or alkoxide) on the carbonyl carbon, forming a tetrahedral intermediate.
An intramolecular 1,2-migration of the adjacent carbon group (in this case, a methyl group could potentially migrate, though rearrangement of the formyl group might be considered), displacing the chloride ion.
This rearrangement leads to the formation of a carboxylic acid derivative.
This pathway represents a more complex but highly relevant transformation for the geminal halogen atom under basic conditions, showcasing a sophisticated interplay between the two functional groups.
Interplay of Functional Group Reactivity
The chemical behavior of Propanal, 2-chloro-2-methyl- is dominated by the mutual influence of the aldehyde and the α-chloro-dimethylmethyl functionalities. This interplay dictates which reaction pathways are favored and which are inhibited.
Electronic Effects : The electron-withdrawing inductive effects of both the chlorine atom and the carbonyl group are synergistic. This has two major consequences:
The electrophilicity of the carbonyl carbon is greatly increased, making it highly susceptible to nucleophilic addition. masterorganicchemistry.com
The formation of a carbocation on the α-carbon is strongly disfavored, effectively shutting down the Sₙ1 mechanism. masterorganicchemistry.comjove.com
Steric and Structural Factors : The absence of α-hydrogens is a critical structural feature.
It prevents the formation of an enolate, thereby precluding self-condensation via the aldol reaction. masterorganicchemistry.com
This lack of an enolization pathway makes the molecule a suitable substrate for the Cannizzaro reaction under strongly basic conditions. wikipedia.org
Competitive Reaction Pathways : When treated with a base/nucleophile, Propanal, 2-chloro-2-methyl- presents multiple sites for attack. A nucleophile can attack the carbonyl carbon (leading to addition or a Cannizzaro/Favorskii-type process) or the α-carbon (leading to Sₙ2 substitution). The outcome depends on the nature of the nucleophile, the base strength, and the reaction conditions. For example, strong, non-hindered nucleophiles might favor Sₙ2 displacement, while strong bases are more likely to initiate a Cannizzaro or Favorskii-type reaction by attacking the highly electrophilic carbonyl carbon.
Oligomerization and Depolymerization Equilibria of Propanal, 2-chloro-2-methyl-
The chemical behavior of aldehydes, including Propanal, 2-chloro-2-methyl-, is characterized by their propensity to undergo oligomerization, most notably forming cyclic trimers. This process, along with the reverse reaction of depolymerization, establishes a chemical equilibrium that is influenced by various factors such as catalysts and temperature. While specific research on the oligomerization and depolymerization of Propanal, 2-chloro-2-methyl- is not extensively documented, valuable insights can be drawn from the well-studied reactions of analogous aldehydes.
Acid-Catalyzed Trimerization and Polymeric Forms
The acid-catalyzed trimerization of aldehydes is a classic example of electrophilic addition to a carbonyl group, resulting in the formation of a stable six-membered ring structure known as a 1,3,5-trioxane. In the case of Propanal, 2-chloro-2-methyl-, this reaction would theoretically yield 2,4,6-tris(1-chloro-1-methylethyl)-1,3,5-trioxane. The reaction is typically catalyzed by strong acids, which protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by another aldehyde molecule.
The general mechanism for the acid-catalyzed trimerization of an aldehyde is as follows:
Protonation of the carbonyl oxygen: An acid catalyst donates a proton to the oxygen atom of the aldehyde, making the carbonyl carbon more susceptible to nucleophilic attack.
Nucleophilic attack: A second aldehyde molecule, acting as a nucleophile, attacks the protonated carbonyl carbon of the first molecule.
Proton transfer and cyclization: A series of proton transfers and subsequent nucleophilic attacks involving a third aldehyde molecule leads to the formation of the cyclic trimer.
While specific catalysts for the trimerization of Propanal, 2-chloro-2-methyl- have not been reported, various acidic catalysts are known to promote the cyclotrimerization of other aldehydes. These include mineral acids, Lewis acids, and solid acid catalysts. For instance, the synthesis of 2,4,6-triisopropyl-1,3,5-trioxane (B189310) from isobutyraldehyde (B47883) has been successfully achieved using ionic liquids as catalysts. Similarly, other aldehydes are known to form cyclic trimers in the presence of acidic catalysts.
Beyond trimerization, aldehydes can also undergo polymerization to form linear polyacetals. However, for many aldehydes, the formation of the cyclic trimer is thermodynamically favored over the formation of long polymer chains due to the stability of the six-membered ring. The specific equilibrium between the monomer, trimer, and other polymeric forms is highly dependent on the structure of the aldehyde and the reaction conditions.
Table 1: Analogous Acid-Catalyzed Aldehyde Trimerization
| Aldehyde | Catalyst | Product | Reference |
| Isobutyraldehyde | Ionic Liquids | 2,4,6-triisopropyl-1,3,5-trioxane | researchgate.net |
| Acetaldehyde | Silica Gel | 2,4,6-trimethyl-1,3,5-trioxane | google.com |
This table presents examples of acid-catalyzed trimerization for aldehydes analogous to Propanal, 2-chloro-2-methyl-, as direct data for the specified compound is not available.
Thermal and Catalytic Depolymerization to Monomer
The cyclic trimers of aldehydes can be converted back to their monomeric form through depolymerization. This process can be initiated by heat (thermal depolymerization) or by the use of a catalyst (catalytic depolymerization). The depolymerization of chloroaldehyde cyclic trimers, in particular, has been a subject of study, as these trimers serve as stable storage forms for the often unstable monomeric chloroaldehydes.
A patented method describes the depolymerization of chloroaldehyde cyclic trimers using activated clay as a catalyst. google.com This method can be conducted in the absence or presence of a solvent. In the absence of a solvent, the trimer is refluxed at a temperature between 70-130°C for a period ranging from 5 minutes to 2 hours. google.com When a solvent such as toluene, benzene, cyclohexane, or heptane (B126788) is used, the reaction is carried out at a temperature below the refluxing temperature of the solvent, typically between 60-130°C, for 30 minutes to 3 hours. google.com This catalytic approach offers a high yield of the monomer with minimal by-product formation. google.com
Thermal depolymerization, without the aid of a catalyst, generally requires higher temperatures. The thermal stability of polymeric forms is a key factor in determining the conditions required for depolymerization. While specific data for poly(2-chloro-2-methylpropanal) is unavailable, studies on the thermal stability of related polymers, such as poly(chloroalkyl methacrylates), can provide some indication of the expected behavior. The thermal degradation of these polymers often results in the release of the corresponding monomer.
The equilibrium between the trimer and the monomer can thus be shifted by adjusting the temperature and the presence of a catalyst. At higher temperatures, the monomeric form is generally favored due to entropic factors. The removal of the monomer from the reaction mixture, for instance by distillation, can also drive the equilibrium towards depolymerization.
Table 2: General Conditions for Depolymerization of Chloroaldehyde Cyclic Trimers
| Method | Catalyst | Temperature Range (°C) | Solvent | Reference |
| Catalytic | Activated Clay | 70-130 | None | google.com |
| Catalytic | Activated Clay | 60-130 | Toluene, Benzene, etc. | google.com |
This table outlines general conditions for the depolymerization of chloroaldehyde trimers, which are expected to be applicable to the trimer of Propanal, 2-chloro-2-methyl-.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the structure of organic compounds by mapping the carbon and hydrogen framework.
The ¹H NMR spectrum of Propanal, 2-chloro-2-methyl- provides distinct signals that correspond to the different types of protons present in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows two main signals. A multiplet is observed in the range of δ 1.56–1.87 ppm, which is attributed to the six protons of the two equivalent methyl groups (-CH₃). The equivalence of these methyl groups is due to the free rotation around the carbon-carbon single bond. A singlet appears significantly downfield at δ 9.42 ppm. This signal is characteristic of an aldehydic proton (-CHO). The downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom of the carbonyl group. The typical chemical shift for aldehydic protons is in the range of 9-10 ppm. The protons on a carbon adjacent to a halogen, such as the methyl groups in this compound, are expected to be in the 2-4 ppm range, and the observed shift falls within this broader expectation.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.56–1.87 | Multiplet | 6H | Two equivalent -CH₃ groups |
| 9.42 | Singlet | 1H | Aldehydic -CHO proton |
The ¹³C NMR spectrum of Propanal, 2-chloro-2-methyl- provides further confirmation of its carbon skeleton. The spectrum displays three distinct signals, corresponding to the three unique carbon environments in the molecule. A signal at δ 25.8 ppm is assigned to the carbon atoms of the two equivalent methyl groups. The quaternary carbon atom bonded to the chlorine atom (C-2) resonates at δ 69.3 ppm. The significant downfield shift to δ 194.9 ppm is characteristic of the carbonyl carbon of the aldehyde group. chemguide.co.uk This is consistent with the general range for aldehyde and ketone carbonyl carbons, which is typically between 190-220 ppm. The carbon atom attached to the chlorine (an alkyl halide environment) is expected to appear in the 30-60 ppm range, and the observed value of 69.3 ppm is slightly outside but reasonably close to this range, likely influenced by the adjacent carbonyl group.
| Chemical Shift (δ) ppm | Assignment |
| 25.8 | Two equivalent -CH₃ carbons |
| 69.3 | Quaternary carbon bonded to chlorine (C-2) |
| 194.9 | Carbonyl carbon of the aldehyde group (-CHO) |
While one-dimensional NMR provides information about the types of protons and carbons, two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms. For a molecule like Propanal, 2-chloro-2-methyl-, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental.
A COSY experiment would show correlations between coupled protons. However, in Propanal, 2-chloro-2-methyl-, the methyl protons and the aldehydic proton are separated by a quaternary carbon and therefore would not show a correlation to each other, confirming the absence of vicinal protons.
An HSQC spectrum correlates directly bonded carbon and proton atoms. For Propanal, 2-chloro-2-methyl-, this would show a cross-peak connecting the proton signal at δ 1.56–1.87 ppm to the carbon signal at δ 25.8 ppm, confirming that these protons are attached to these carbons (the methyl groups). It would also show a correlation between the aldehydic proton signal at δ 9.42 ppm and the carbonyl carbon signal at δ 194.9 ppm. The quaternary carbon at δ 69.3 ppm would not show a signal in a standard HSQC spectrum as it has no directly attached protons.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of Propanal, 2-chloro-2-methyl-, GC would first be used to separate the compound from any impurities, with the retention time serving as an initial identifier. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined, confirming its identity. The molecular ion peak would be expected at m/z 106 and 108, corresponding to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl).
The mass spectrum of Propanal, 2-chloro-2-methyl- would exhibit a characteristic fragmentation pattern upon ionization. The molecular ion ([C₄H₇ClO]⁺) would be observed, with the characteristic M+2 peak for a chlorine-containing compound in an approximate 3:1 ratio of intensity, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Key fragmentation pathways would likely include:
Loss of a chlorine atom: This would result in a fragment ion at m/z 71 ([C₄H₇O]⁺).
Loss of the aldehyde group (CHO): This would lead to a fragment at m/z 77 ([C₃H₆Cl]⁺), which would also exhibit an M+2 peak at m/z 79.
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary carbon would result in a fragment corresponding to the acylium ion [CHO]⁺ at m/z 29 and the chloroalkyl radical.
The analysis of these fragments allows for the reconstruction of the molecular structure, confirming the presence and arrangement of the functional groups.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Table 1: Predicted Infrared Vibrational Modes for Propanal, 2-chloro-2-methyl-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aldehyde (-CHO) | 2830-2700 | Medium |
| C=O Stretch | Aldehyde (C=O) | 1740-1720 | Strong |
| C-H Asymmetric Stretch | Methyl (-CH₃) | ~2960 | Medium-Strong |
| C-H Symmetric Stretch | Methyl (-CH₃) | ~2870 | Medium-Strong |
| C-H Asymmetric Bend | Methyl (-CH₃) | ~1450 | Medium |
| C-H Symmetric Bend | Methyl (-CH₃) | ~1375 | Medium |
| C-Cl Stretch | Alkyl Halide | 850-550 | Medium-Strong |
Note: The predicted wavenumber ranges are based on typical values for the respective functional groups and may vary in the actual spectrum of the compound.
Advanced Chromatographic Separation Techniques
Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds in a mixture. For Propanal, 2-chloro-2-methyl-, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer effective means of analysis.
A reverse-phase HPLC method has been developed for the analysis of Propanal, 2-chloro-2-methyl-. sielc.comsielc.com This method utilizes a specialized column and a simple mobile phase to achieve separation. sielc.comsielc.com The Newcrom R1 column, a reverse-phase column with low silanol (B1196071) activity, is employed for this analysis. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com
Table 2: HPLC Method Parameters for Propanal, 2-chloro-2-methyl- Analysis
| Parameter | Specification |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Mode | Reverse-Phase (RP) |
| MS Compatibility | Formic acid can be used in place of phosphoric acid |
The developed HPLC method for Propanal, 2-chloro-2-methyl- is readily adaptable for fast UPLC applications. sielc.comsielc.com UPLC utilizes columns with smaller particle sizes (e.g., 3 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. sielc.comsielc.com The fundamental principles of the separation, including the use of a reverse-phase column and a similar mobile phase composition, remain the same. This makes for a seamless transition from HPLC to UPLC for high-throughput analysis of this compound.
Table 3: UPLC Application Parameters for Propanal, 2-chloro-2-methyl- Analysis
| Parameter | Specification |
| Column | Reverse-phase column with ≤ 3 µm particles |
| Mobile Phase | Acetonitrile (MeCN), Water, and a suitable acid (e.g., Phosphoric or Formic) |
| Mode | Reverse-Phase (RP) |
| Key Advantage | Faster analysis times and higher resolution |
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations and Molecular Geometry Optimization
While specific optimized coordinates are not published, a 3D conformer of the molecule is available in public databases, giving a general representation of its spatial arrangement. Basic computed properties have been generated and are available through databases like PubChem. nih.gov
Reaction Energetics and Transition State Theory
There is a significant lack of published research on the reaction energetics and transition state theory for reactions involving Propanal, 2-chloro-2-methyl-. Theoretical studies that would calculate the energy profiles of its potential reactions, identify transition states, and determine activation energies are not found in the surveyed literature. Such studies are crucial for understanding reaction mechanisms and kinetics, but for this specific α-chloro aldehyde, this information has not been computationally explored in available research.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
While experimental spectroscopic data exists, there is an absence of published computational studies predicting the spectroscopic properties of Propanal, 2-chloro-2-methyl-. Theoretical calculations are often used to predict NMR chemical shifts and vibrational (infrared) frequencies, which can then be compared with experimental data to confirm structural assignments.
For this compound, such predictive studies are not available. However, experimental NMR data has been reported, providing a benchmark for any future computational work. blogspot.com
Experimental NMR Data blogspot.com
| Spectrum | Solvent | Chemical Shifts (δ) in ppm |
|---|---|---|
| ¹H NMR | CDCl₃ | 9.42 (s, 1H), 1.56–1.87 (m, 6H) |
Molecular Descriptors in Structure-Reactivity Relationships
Molecular descriptors are numerical values that characterize the properties of a molecule. These are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or chemical reactivity.
While dedicated QSAR studies involving Propanal, 2-chloro-2-methyl- have not been found, some fundamental molecular descriptors have been computationally generated and are available in public databases. nih.gov These descriptors provide a basic physicochemical profile of the molecule.
Computed Molecular Descriptors nih.gov
| Descriptor | Value |
|---|---|
| Molecular Weight | 106.55 g/mol |
| XLogP3-AA (Lipophilicity) | 0.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 106.0185425 Da |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 6 |
Without specific reactivity or activity data to correlate with these descriptors, their role in the structure-reactivity relationship of Propanal, 2-chloro-2-methyl- remains uninvestigated in the scientific literature.
Applications in Organic Synthesis and Derivatization Chemistry
Role as a Key Synthetic Intermediate
The bifunctional nature of 2-chloro-2-methylpropanal makes it an important precursor in the chemical industry, particularly in the production of pharmaceuticals and agrochemicals, as well as a variety of other organic compounds.
Precursor in Pharmaceutical Synthesis
2-Chloro-2-methylpropanal is classified as a pharmaceutical intermediate, indicating its role in the multi-step synthesis of active pharmaceutical ingredients (APIs). echemi.com The incorporation of a chloro- and methyl-substituted carbon center can be a strategic step in building the carbon skeleton of a target drug molecule. Halogenated organic compounds are significant in medicinal chemistry, with a substantial number of FDA-approved drugs containing chlorine. nih.gov The presence of the chlorine atom can influence the molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
Building Block for Agrochemicals
A notable application of 2-chloro-2-methylpropanal is in the synthesis of agrochemicals. It is a key intermediate in the production of 2-methyl-2-(methylthio)propionaldehyde, which is subsequently converted to its oxime, 2-methyl-2-(methylthio)propionaldoxime. This oxime is the precursor to the carbamate (B1207046) pesticide, aldicarb. The synthesis begins with the chlorination of isobutyraldehyde (B47883) to produce 2-chloro-2-methylpropanal. google.com This is followed by a reaction with sodium methyl mercaptide, where the chlorine atom is displaced by a methylthio group to form 2-methyl-2-(methylthio)propionaldehyde. google.com
Table 1: Synthesis of Aldicarb Intermediate
| Step | Starting Material | Reagent | Product | Application of Product |
|---|---|---|---|---|
| 1 | Isobutyraldehyde | Chlorine (Cl₂) | Propanal, 2-chloro-2-methyl- | Intermediate |
| 2 | Propanal, 2-chloro-2-methyl- | Sodium methyl mercaptide (CH₃SNa) | 2-Methyl-2-(methylthio)propionaldehyde | Intermediate |
Synthesis of Diverse Organic Compounds (e.g., Butyrolactones, Pyrazines)
The reactivity of 2-chloro-2-methylpropanal allows it to be a theoretical precursor for a variety of heterocyclic and acyclic compounds.
Butyrolactones: Butyrolactones are a class of compounds with a five-membered lactone ring structure. While direct synthesis routes starting from 2-chloro-2-methylpropanal are not extensively detailed, the synthesis of chloro-substituted butyrolactones is a known chemical transformation. For instance, 2-acetyl-γ-butyrolactone can be chlorinated to produce 2-acetyl-2-chloro-γ-butyrolactone. google.com The synthesis of γ-butyrolactones can be achieved through various multicomponent reactions involving aldehydes, though typically with different substitution patterns. rsc.org The general strategies often involve aldol (B89426) additions or catalyzed reactions of chlorinated carboxylic acids with alkenes. nih.govresearchgate.net
Pyrazines: Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The classical synthesis of pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. researchgate.net While 2-chloro-2-methylpropanal is not a 1,2-dicarbonyl, its derivatives could potentially be used. Alternatively, halogenated pyrazines, used as intermediates for more complex derivatives, are often prepared by direct halogenation of a pyrazine (B50134) ring or by starting with halogenated precursors. youtube.comgoogle.com For example, chloromethylpyrazines can be reacted with nucleophiles like sodium methoxide (B1231860) to produce methoxymethylpyrazines. google.com
Strategies for Derivatization
The chemical modification, or derivatization, of 2-chloro-2-methylpropanal is crucial for its use as a protecting group and for enhancing its detectability in analytical methods.
Formation of Acetals and Other Protective Groups
The aldehyde functional group is highly reactive towards nucleophiles and reducing agents. In a multi-step synthesis, it is often necessary to "protect" the aldehyde to prevent it from undergoing unwanted reactions. This is commonly achieved by converting the aldehyde into an acetal (B89532). libretexts.orglibretexts.org
The reaction involves treating 2-chloro-2-methylpropanal with two equivalents of an alcohol or one equivalent of a diol (like ethylene (B1197577) glycol) in the presence of an acid catalyst. libretexts.orgyoutube.com This forms a stable acetal, which is unreactive under neutral or basic conditions. The protecting group can be easily removed, regenerating the original aldehyde, by treatment with aqueous acid. libretexts.org This strategy allows for chemical modifications to other parts of a molecule without affecting the aldehyde group. libretexts.org
Table 2: Acetal Formation as a Protecting Group Strategy
| Reaction Type | Reactants | Conditions | Product | Purpose |
|---|---|---|---|---|
| Protection | Propanal, 2-chloro-2-methyl- + Ethylene Glycol | Acid Catalyst (H⁺) | 2-(1-chloro-1-methylethyl)-1,3-dioxolane (a cyclic acetal) | Protects the aldehyde group from nucleophiles/bases |
Analytical Derivatization for Enhanced Detection
For the accurate and sensitive quantification of aldehydes in various samples, analytical derivatization is often employed prior to chromatographic analysis. researchgate.net Aldehydes like 2-chloro-2-methylpropanal can be challenging to analyze directly due to their volatility and potential for poor ionization in mass spectrometry. researchgate.netrsc.org
Derivatization converts the aldehyde into a more stable, less volatile, and more easily detectable derivative. This is typically achieved by reacting the carbonyl group with a derivatizing agent to form a product with favorable properties for a specific detection method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). rsc.orgsielc.com For example, aldehydes can be reacted with D-cysteine to form thiazolidine-4-carboxylic acid derivatives, which are suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
Table 3: Common Derivatizing Agents for Aldehydes
| Derivatizing Agent | Resulting Derivative | Analytical Technique |
|---|---|---|
| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Hydrazone | HPLC-UV, LC-MS |
| Dansylhydrazine | Hydrazone | HPLC-Fluorescence, LC-MS |
| D-cysteine | Thiazolidine-4-carboxylic acid | LC-MS/MS |
Derivatization for Chiral Auxiliary Introduction
The utilization of "Propanal, 2-chloro-2-methyl-" for the introduction of chiral auxiliaries is a specialized area of interest in asymmetric synthesis. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While extensive research exists on various aldehydes for this purpose, specific, documented applications and detailed research findings on the derivatization of "Propanal, 2-chloro-2-methyl-" for the introduction of common chiral auxiliaries are not widely reported in readily available scientific literature.
Theoretically, the aldehyde functional group of "Propanal, 2-chloro-2-methyl-" can react with chiral amines or alcohols, which are common chiral auxiliaries, to form chiral imines or acetals, respectively. These reactions would attach the chiral auxiliary to the propanal backbone, potentially influencing the stereoselectivity of subsequent reactions at or near the chlorinated stereocenter.
However, a comprehensive search of chemical databases and scientific journals did not yield specific examples or data tables detailing the reaction conditions, diastereoselectivities, or yields for the derivatization of "Propanal, 2-chloro-2-methyl-" with widely used chiral auxiliaries such as Evans auxiliaries or chiral amino alcohols. The reactivity of the α-chloro aldehyde and the steric hindrance from the two methyl groups at the α-position may present unique challenges and opportunities in such derivatization reactions. Further research and publication in this specific area would be necessary to provide the detailed research findings and data tables required for a thorough discussion.
Without documented research, any discussion on reaction specifics, such as diastereomeric ratios or yields for the derivatization of "Propanal, 2-chloro-2-methyl-" with chiral auxiliaries, would be speculative. Therefore, a data-driven analysis of its application in this context cannot be provided at this time.
Environmental Fate and Biogeochemical Transformations
Biodegradation Pathways and Mechanisms
The biodegradation of chlorinated compounds can occur under both aerobic and anaerobic conditions. Under aerobic conditions, the initial step often involves the cleavage of the carbon-halogen bond, a process known as dehalogenation. This can be followed by oxidation of the resulting alcohol and aldehyde. In the case of Propanal, 2-chloro-2-methyl-, a potential aerobic biodegradation pathway could involve the hydrolytic dehalogenation to form 2-hydroxy-2-methylpropanal (B1210290), which could then be further oxidized.
Anaerobic biodegradation of chlorinated compounds often proceeds via reductive dechlorination, where the halogen is removed and replaced by a hydrogen atom. This process is particularly effective for highly chlorinated compounds. For a molecule like Propanal, 2-chloro-2-methyl-, anaerobic pathways might be less significant compared to more highly chlorinated analogues.
Table 1: Potential Biodegradation Reactions for Propanal, 2-chloro-2-methyl-
| Reaction Type | Initial Reactant | Potential Product(s) | Environmental Condition |
| Aerobic Hydrolytic Dehalogenation | Propanal, 2-chloro-2-methyl- | 2-hydroxy-2-methylpropanal, Chloride | Aerobic |
| Aerobic Oxidation | 2-hydroxy-2-methylpropanal | 2-hydroxy-2-methylpropanoic acid | Aerobic |
| Anaerobic Reductive Dechlorination | Propanal, 2-chloro-2-methyl- | 2-methylpropanal, Chloride | Anaerobic |
Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)
Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the environmental persistence of organic compounds.
Hydrolysis: The structure of Propanal, 2-chloro-2-methyl-, features a chlorine atom attached to a tertiary carbon. This structural motif is analogous to tertiary alkyl halides, which are known to undergo hydrolysis via a unimolecular nucleophilic substitution (SN1) mechanism. In this process, the carbon-chlorine bond breaks to form a relatively stable tertiary carbocation intermediate, which then reacts with water to form an alcohol. Therefore, it is anticipated that Propanal, 2-chloro-2-methyl- will hydrolyze in aqueous environments to yield 2-hydroxy-2-methylpropanal and hydrochloric acid. The rate of this reaction is primarily dependent on the concentration of the alkyl halide and is not significantly affected by the concentration of hydroxide (B78521) ions in alkaline conditions.
Photolysis: Direct photolysis involves the degradation of a molecule by the absorption of light. Chlorinated organic compounds can undergo photolysis, particularly in the presence of ultraviolet (UV) radiation from sunlight. The carbon-chlorine bond can be cleaved by UV light, leading to the formation of reactive radical species. Indirect photolysis can also occur, where other substances in the environment, such as dissolved organic matter, absorb light and produce reactive species that then degrade the compound of interest. The extent of photolysis for Propanal, 2-chloro-2-methyl- in aquatic environments would depend on factors such as water clarity, depth, and the presence of photosensitizing substances.
Table 2: Predicted Abiotic Degradation of Propanal, 2-chloro-2-methyl-
| Degradation Process | Description | Key Factors |
| Hydrolysis | Nucleophilic substitution of the chlorine atom by a hydroxyl group from water. | Tertiary carbon center, water availability. |
| Photolysis | Cleavage of the carbon-chlorine bond by absorption of UV radiation. | Wavelength and intensity of light, presence of photosensitizers. |
Environmental Persistence and Mobility Studies
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. The mobility of a chemical describes its ability to move through different environmental compartments, such as soil, water, and air.
Persistence: Based on its structure, Propanal, 2-chloro-2-methyl- is likely to be a moderately persistent compound. While abiotic processes like hydrolysis and photolysis can contribute to its degradation, the rate of these processes under typical environmental conditions is unknown. Its persistence will also be influenced by the rate of biodegradation, which is expected to be dependent on the specific environmental setting. Compounds with similar structures, such as short-chain chlorinated paraffins, are known to be persistent in the environment.
Mobility: The mobility of Propanal, 2-chloro-2-methyl- in the environment will be governed by its physical and chemical properties, such as its water solubility and its tendency to sorb to soil and sediment. The mobility of organic compounds in soil is influenced by factors such as the organic carbon content of the soil, clay mineralogy, and soil moisture. Generally, smaller, more water-soluble organic molecules tend to be more mobile. Without experimental data on its octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc), a precise prediction of its mobility is difficult. However, as a relatively small chlorinated aldehyde, it may exhibit moderate mobility in soil and water systems.
Analytical Methodologies for Environmental Monitoring
The detection and quantification of aldehydes in environmental samples often require specialized analytical techniques due to their reactivity and potential for low concentrations.
Several methods are commonly employed for the analysis of aldehydes in air, water, and soil samples. A widely used approach involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction converts the aldehydes into more stable and UV-active hydrazone derivatives, which can then be analyzed by high-performance liquid chromatography (HPLC) with UV detection.
Gas chromatography (GC) coupled with various detectors is another powerful tool for the analysis of volatile and semi-volatile organic compounds, including chlorinated aldehydes. For enhanced sensitivity and specificity, GC can be coupled with a mass spectrometer (GC-MS). This technique allows for the identification and quantification of the target compound based on its mass spectrum.
For aqueous samples, a new analytical method has been developed using solid-phase extraction (SPE) with a cation exchange cartridge to hold the derivatizing agent O-(2,3,4,5,6-pentafluorophenyl)methyl hydroxylamine (B1172632) hydrochloride (PFBHA). The resulting oxime derivatives can be analyzed by GC with an electron capture detector (GC-ECD) or GC-MS.
Table 3: Common Analytical Techniques for Aldehyde Determination
| Analytical Technique | Principle | Common Application |
| HPLC-UV | Separation of DNPH-derivatized aldehydes followed by UV detection. | Air and water samples. |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection for identification and quantification. | Water, soil, and air samples. |
| GC-ECD | Separation of halogenated compounds followed by sensitive detection with an electron capture detector. | Environmental samples containing chlorinated compounds. |
Q & A
Q. What experimental protocols are recommended for synthesizing 2-chloro-2-methylpropanal, and how can reaction efficiency be optimized?
The synthesis of 2-chloro-2-methylpropanal typically involves the chlorination of 2-methylpropan-2-ol (tert-butanol) using concentrated hydrochloric acid (HCl) under controlled conditions. Key parameters include:
- Reagent ratios : Stoichiometric excess of HCl to ensure complete conversion .
- Temperature : Room temperature or mild heating (20–40°C) to avoid side reactions like elimination.
- Purity checks : Monitor via gas chromatography (GC) or NMR to confirm product formation and absence of byproducts like alkenes.
- Workup : Neutralization of excess acid and fractional distillation for purification. Optimize reaction time (typically 1–3 hours) to balance yield and selectivity .
Q. What methods are reliable for determining the purity and structural integrity of 2-chloro-2-methylpropanal?
Q. How can thermodynamic properties such as enthalpy of formation (ΔfH°) and entropy of fusion (ΔfusS) be experimentally measured?
- Enthalpy of formation : Use gas-phase equilibrium (Eqk) methods or ion-molecule reaction equilibria (IMRE) to determine ΔfH°gas. For example, Howlett (1955) reported ΔfH°gas = -179.9 kJ/mol via Eqk, while Larson and McMahon (1984) used IMRE for similar studies .
- Entropy of fusion : Differential scanning calorimetry (DSC) measures ΔfusH and ΔfusS. Tamarit et al. (2000) reported ΔfusS = 7.95 J/mol·K at 248.1 K using DSC, whereas Dean (1985) calculated values via empirical correlations .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic data (e.g., ΔfH°gas) be resolved?
Conflicting values, such as Howlett (1955) ΔfH°gas = -179.9 kJ/mol vs. later IMRE studies, may arise from:
- Methodological differences : Eqk assumes ideal gas behavior, while IMRE accounts for ion-solvent interactions .
- Sample purity : Trace moisture or side products can skew results. Validate purity via spectroscopic methods before measurement .
- Calibration standards : Use reference compounds (e.g., n-alkanes) to calibrate instruments and reduce systematic errors .
Q. What advanced techniques elucidate the reaction mechanisms of 2-chloro-2-methylpropanal with nucleophiles?
- Gas-phase ion studies : Investigate SN1 vs. SN2 pathways using mass spectrometry. For example, Larson and McMahon (1984) observed ΔrG° = 33 kJ/mol for Cl⁻ + C₄H₉Cl → (Cl⁻·C₄H₉Cl), suggesting a stabilized carbocation intermediate (SN1 mechanism) .
- Computational modeling : Density functional theory (DFT) simulations can validate experimental ΔrH° and activation energies. Compare computed transition states with experimental kinetic data .
Q. How do phase-change properties (e.g., entropy of fusion) vary with experimental conditions, and what implications do they have for material storage?
- Temperature dependence : Tamarit et al. (2000) reported ΔfusH = 1.89 kJ/mol at 247.8 K via DSC, while Urban et al. (1972) noted higher values (1.99 kJ/mol) at 248.4 K, possibly due to polymorphic transitions .
- Implications : Low ΔfusS (~7.95 J/mol·K) indicates limited molecular disorder upon melting, suggesting stable crystalline packing. Store samples at <248 K to prevent degradation .
Q. What spectroscopic methods are optimal for analyzing reaction intermediates in real time?
Q. How can computational chemistry validate experimental thermochemical data for 2-chloro-2-methylpropanal?
Q. Notes
- Cross-validate data across multiple studies to address contradictions.
- Prioritize methods (e.g., DSC, IMRE) that align with research objectives (e.g., kinetics vs. thermodynamics).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
